8-Hydroxymirtazapine b-D-glucuronide
描述
Structural Identification and Chemical Properties
8-Hydroxymirtazapine β-D-glucuronide exhibits a complex tetracyclic structure with the molecular formula C23H27N3O7 and a molecular weight of 457.48 grams per mole. The compound possesses the Chemical Abstracts Service registry number 155239-47-7 and represents a phase II conjugated metabolite formed through the attachment of glucuronic acid to the hydroxylated position of the parent mirtazapine molecule. The International Union of Pure and Applied Chemistry systematic name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-8-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid.
The structural configuration of 8-hydroxymirtazapine β-D-glucuronide incorporates the characteristic tetracyclic framework of mirtazapine with an additional hydroxyl group at the 8-position, subsequently conjugated with β-D-glucuronic acid through a glycosidic bond. This conjugation significantly alters the physicochemical properties of the molecule, enhancing its water solubility and facilitating elimination through renal pathways. The stereochemical configuration of the glucuronide moiety follows the β-anomeric form, which represents the thermodynamically stable configuration for this type of conjugation reaction.
The molecular structure contains multiple functional groups that contribute to its biological activity and pharmacokinetic properties. The glucuronic acid moiety provides carboxylic acid functionality that significantly increases the polarity of the molecule compared to its unconjugated precursor. The tetracyclic core maintains the fundamental structural elements responsible for interaction with neurotransmitter systems, although the glucuronide conjugation typically reduces or eliminates pharmacological activity.
Historical Context in Mirtazapine Metabolite Research
The identification and characterization of 8-hydroxymirtazapine β-D-glucuronide emerged from systematic investigations into mirtazapine metabolism that began following the drug's initial approval for clinical use. Mirtazapine, originally designated as ORG-3770 during its development phase, underwent extensive metabolic profiling that revealed complex biotransformation pathways involving multiple phase I and phase II reactions. Early studies utilizing human liver microsome preparations demonstrated that cytochrome P450-mediated hydroxylation represented a significant metabolic pathway, with subsequent glucuronidation of the resulting hydroxylated metabolites.
Research conducted in the late 1990s and early 2000s established the fundamental understanding of mirtazapine's metabolic fate, identifying demethylation and hydroxylation as major biotransformation pathways. However, the significance of glucuronidation in the overall elimination process became apparent only through more sophisticated analytical techniques capable of detecting and quantifying conjugated metabolites. The development of high-performance liquid chromatography coupled with electrochemical detection systems provided the sensitivity required to measure these conjugated metabolites in biological matrices.
The clinical relevance of 8-hydroxymirtazapine β-D-glucuronide became particularly evident through studies in diverse patient populations, with Japanese psychiatric patients serving as a key research cohort. These investigations revealed substantial interethnic differences in glucuronidation capacity, highlighting the importance of this metabolic pathway in determining overall drug clearance and potential therapeutic outcomes. The research demonstrated that glucuronidation could represent the predominant elimination mechanism for certain mirtazapine metabolites, challenging earlier assumptions about the relative importance of different metabolic pathways.
Significance in Pharmacological Studies
8-Hydroxymirtazapine β-D-glucuronide has gained considerable attention in pharmacological research due to its potential role as a biomarker for glucuronidation capacity and its implications for understanding interindividual variability in antidepressant metabolism. Clinical studies conducted in Japanese psychiatric patients revealed remarkable differences in the plasma concentrations of this conjugated metabolite compared to its unconjugated precursor, with the glucuronide form achieving concentrations that were approximately 59.50 times higher than 8-hydroxymirtazapine itself. This finding challenged conventional understanding of metabolite profiles and highlighted the critical importance of conjugation reactions in drug elimination.
The compound serves as a valuable research tool for investigating the functional capacity of UDP-glucuronosyltransferase enzymes in clinical populations. Studies utilizing expressed UDP-glucuronosyltransferase enzymes and liver microsomes from human and animal sources have demonstrated species-specific differences in glucuronidation capacity, with conventional experimental animals showing negligible activity compared to human systems. This observation has important implications for translational research and emphasizes the need for human-specific studies when investigating glucuronidation pathways.
Research investigating the enzymatic basis of 8-hydroxymirtazapine β-D-glucuronide formation has identified UDP-glucuronosyltransferase 2B10 as a critical enzyme responsible for the conjugation reaction. Among thirteen expressed UDP-glucuronosyltransferase enzymes tested, only UDP-glucuronosyltransferase 1A4 and UDP-glucuronosyltransferase 2B10 demonstrated conjugating activity toward mirtazapine and related compounds, with UDP-glucuronosyltransferase 2B10 serving as the high-affinity enzyme primarily responsible for hepatic N-glucuronidation. This enzyme specificity has important implications for understanding genetic polymorphisms affecting drug metabolism and potential drug-drug interactions involving glucuronidation pathways.
Position in the Metabolic Pathway of Tetracyclic Antidepressants
8-Hydroxymirtazapine β-D-glucuronide occupies a terminal position in the biotransformation cascade of mirtazapine, representing the final product of sequential phase I and phase II metabolic reactions. The formation of this conjugated metabolite begins with the cytochrome P450-mediated hydroxylation of mirtazapine at the 8-position, a reaction primarily catalyzed by cytochrome 2D6 and cytochrome 1A2 enzymes based on in vitro studies using human liver microsomes. This initial hydroxylation step produces 8-hydroxymirtazapine, which subsequently undergoes conjugation with glucuronic acid through the action of UDP-glucuronosyltransferase enzymes.
The metabolic pathway demonstrates the complex interplay between phase I oxidative metabolism and phase II conjugation reactions that characterize the elimination of many therapeutic agents. Mirtazapine undergoes extensive first-pass metabolism with an absolute bioavailability of approximately 50%, indicating substantial pre-systemic clearance. The major biotransformation pathways include demethylation and hydroxylation followed by glucuronide conjugation, with the resulting metabolites being eliminated predominantly through renal excretion accounting for 75% of the administered dose.
The sequential nature of metabolite formation creates a metabolic cascade where the initial cytochrome P450-mediated reactions determine the substrate availability for subsequent glucuronidation reactions. Research has demonstrated that while several unconjugated metabolites possess pharmacological activity, they are present in plasma at very low concentrations, suggesting efficient conversion to conjugated forms. The high plasma concentrations of 8-hydroxymirtazapine β-D-glucuronide relative to its unconjugated precursor indicate that glucuronidation represents a high-capacity, efficient elimination mechanism for hydroxylated mirtazapine metabolites.
The position of 8-hydroxymirtazapine β-D-glucuronide in the metabolic pathway also reflects broader principles of drug metabolism that apply to other tetracyclic antidepressants. The glucuronidation of hydroxylated metabolites represents a common detoxification mechanism that enhances water solubility and facilitates renal elimination. This metabolic strategy allows for the efficient clearance of potentially active metabolites while minimizing accumulation of compounds that might contribute to adverse effects or drug interactions. The predominance of this pathway in certain populations, particularly those with enhanced glucuronidation capacity, may contribute to observed interethnic differences in drug response and clearance rates for mirtazapine and related therapeutic agents.
属性
分子式 |
C23H27N3O7 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19-,20?,23+/m0/s1 |
InChI 键 |
DSOPOPYPJYTAKL-MNHPYHCTSA-N |
手性 SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O |
规范 SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
产品来源 |
United States |
科学研究应用
Metabolism and Pharmacokinetics
8-OH-MIR-G is primarily formed through the glucuronidation of 8-hydroxymirtazapine, a metabolite of mirtazapine. The glucuronidation pathway plays a critical role in the elimination of drugs from the body, influencing their pharmacokinetic profiles.
Key Findings from Research Studies
- Plasma Concentration Analysis :
- A study involving Japanese psychiatric patients indicated that plasma levels of 8-OH-MIR were significantly lower than those of mirtazapine and its other metabolites. The median plasma concentration of 8-OH-MIR-G was found to be approximately 111.60 nmol/L , highlighting its prominence in the metabolic pathway compared to its parent compound .
- Correlation with Genetic Factors :
Therapeutic Implications
The understanding of 8-OH-MIR-G's pharmacokinetics can lead to improved dosing strategies for mirtazapine, especially in populations with varying metabolic capacities due to genetic differences or other factors such as age and smoking behavior .
Case Studies
Several studies have documented the significance of 8-OH-MIR-G in clinical settings:
- Study on Psychiatric Patients : This study assessed the steady-state concentrations of mirtazapine and its metabolites, including 8-OH-MIR-G, revealing critical insights into how these compounds interact within the body and their potential impact on treatment outcomes .
- Genotype Influence on Drug Metabolism : Research has explored how different CYP2D6 genotypes affect the pharmacokinetics of mirtazapine and its metabolites, including 8-OH-MIR-G. Such studies emphasize the need for personalized medicine approaches in treating depression .
Applications in Research
-
In Vitro Studies :
- 8-OH-MIR-G is utilized in various in vitro experiments to study drug interactions and metabolic pathways. Its role as a glucuronide conjugate makes it a valuable compound for understanding phase II metabolism processes.
-
Pharmacological Research :
- The compound is essential for developing new antidepressants or optimizing existing treatments by providing insights into how modifications to drug structures can influence their metabolic fates and therapeutic effects.
-
Biomarker Development :
- Given its significance in the metabolism of mirtazapine, 8-OH-MIR-G could serve as a biomarker for monitoring therapeutic efficacy and safety in patients undergoing treatment with mirtazapine.
化学反应分析
Metabolic Pathway and Enzymatic Reactions
8-OH-MIR-G is synthesized via two enzymatic steps:
Step 1: Hydroxylation by Cytochrome P450 Enzymes
-
Mirtazapine undergoes hydroxylation at the 8-position by CYP2D6 and CYP1A2 , forming 8-hydroxymirtazapine (8-OH-MIR) .
-
This reaction introduces a hydroxyl group, enabling subsequent conjugation.
Step 2: Glucuronidation by UGT Enzymes
-
UGT1A4 , UGT2B7 , and UGT2B10 catalyze the transfer of glucuronic acid to the hydroxyl group of 8-OH-MIR, forming 8-OH-MIR-G .
-
The reaction utilizes uridine diphosphate glucuronic acid (UDPGA) as a cofactor.
Key Reaction:
Pharmacokinetic Data
A study of 79 Japanese psychiatric patients revealed:
| Parameter | Median Plasma Concentration (nmol/L) | Ratio (Glucuronide/Unconjugated) |
|---|---|---|
| 8-OH-MIR | 1.42 | — |
| 8-OH-MIR-G | 111.60 | 59.50 |
| Mirtazapine (MIR) | 92.71 | — |
| Mirtazapine glucuronide | 75.00 | 0.92 |
-
8-OH-MIR-G concentrations were 59.5-fold higher than 8-OH-MIR, highlighting efficient glucuronidation .
-
Smoking and age influenced parent drug and metabolite levels but not glucuronidation efficiency .
Driving Factors in Glucuronide Disposition
-
Efflux Transporters : Glucuronides require transporters like MRP2 and BCRP for cellular export due to their hydrophilicity .
-
Enzyme-Transporter Coupling : Rapid efflux by transporters reduces intracellular glucuronide accumulation, enhancing reaction rates .
Stability and Reactivity
-
Hydrolysis : 8-OH-MIR-G is susceptible to enzymatic hydrolysis (e.g., by β-glucuronidase), regenerating 8-OH-MIR .
-
HPLC Analysis : Confirmed minimal retro-conversion in plasma under normal conditions .
Clinical Implications
相似化合物的比较
Comparative Analysis with Structurally Similar β-D-Glucuronides
Structural and Molecular Comparisons
The following table highlights key structural and pharmacological differences between 8-hydroxymirtazapine β-D-glucuronide and analogous compounds:
Key Observations :
- Backbone Diversity: Unlike tricyclic (imipramine) or opioid (buprenorphine) glucuronides, 8-hydroxymirtazapine β-D-glucuronide retains a tetracyclic structure, influencing its receptor binding and metabolic stability .
- Functional Groups : Gossypetin-8-glucuronide contains multiple hydroxyl groups, enhancing its antioxidant capacity, while 8-hydroxymirtazapine glucuronide’s single hydroxyl group at C8 directs its UGT-mediated conjugation .
Metabolic and Pharmacokinetic Comparisons
- Enzymatic Specificity: 8-Hydroxymirtazapine glucuronidation is mediated by UGT1A4 and UGT2B10, whereas buprenorphine glucuronidation involves UGT1A1 and UGT2B7, reflecting substrate-specific UGT isoform preferences .
- Analytical Methods : Enantioselective capillary zone electrophoresis (CZE) with acetonitrile-field-amplified sample stacking is validated for 8-hydroxymirtazapine glucuronide analysis (LOQ: 0.5 ng/mL), comparable to LC-MS/MS methods used for midazolam glucuronides .
- Plasma Clearance : Mirtazapine’s glucuronide exhibits a half-life of 20–40 hours, longer than 1'-hydroxy midazolam glucuronide (t₁/₂: 2–4 hours), likely due to differences in protein binding and renal reabsorption .
准备方法
Enzymatic Preparation via UDP-Glucuronosyltransferases (UGTs)
Overview:
The predominant biological pathway for the formation of 8-hydroxymirtazapine β-D-glucuronide is glucuronidation catalyzed by UDP-glucuronosyltransferase enzymes (UGTs), primarily in the liver. This phase II metabolic reaction conjugates glucuronic acid to the hydroxylated metabolite (8-hydroxymirtazapine), increasing hydrophilicity and facilitating renal or biliary excretion.
- Incubation of 8-hydroxymirtazapine with human liver microsomes or recombinant UGT isoforms in the presence of UDP-glucuronic acid as a cofactor.
- Reaction conditions typically include optimized pH (around 7.4), temperature (37°C), and controlled incubation times to maximize glucuronide formation.
- The reaction is monitored and quantified using LC-MS/MS techniques with deuterated internal standards to ensure accuracy and specificity.
- Competitive inhibition assays with known UGT substrates (e.g., morphine 3-β-D-glucuronide) help identify isoform specificity and optimize reaction conditions.
- Studies indicate that glucuronidation of 8-hydroxymirtazapine is a significant metabolic pathway, with plasma concentrations of the glucuronide metabolite exceeding those of the unconjugated hydroxylated form by approximately 59-fold in human subjects, underscoring the efficiency of this enzymatic process.
- The glucuronide metabolite is highly hydrophilic and requires efflux transporters for cellular excretion, which influences the rate of glucuronidation.
Overview:
Chemical synthesis of 8-hydroxymirtazapine β-D-glucuronide involves the conjugation of 8-hydroxymirtazapine with activated glucuronic acid donors under controlled conditions. This approach is valuable for producing reference standards and for research requiring high-purity compounds.
- Activation of Glucuronic Acid Donor:
- Use of protected glucuronic acid derivatives such as 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester as the glycosyl donor.
- Glycosylation Reaction:
- React 8-hydroxymirtazapine with the activated glucuronic acid donor under acidic conditions, often catalyzed by Lewis acids (e.g., BF3·Et2O) in an aprotic solvent like dichloromethane (DCM).
- Purification:
- Separation of the glucuronide product from reaction mixtures is achieved by reverse-phase high-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water gradients to resolve diastereomers.
- Characterization:
- Confirm purity (>95%) and structure by proton nuclear magnetic resonance (1H-NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
- The stepwise glucuronidation method yields high-purity β-D-glucuronides suitable for analytical and pharmacological studies.
- Alternative chemical methods include direct α-glucuronidation using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as donor substrates, which can be catalyzed by Lewis acids to achieve selective glucuronide bond formation, though these methods are more common for other glucuronides and may require adaptation for 8-hydroxymirtazapine.
Extraction and Isolation from Biological Sources
Overview:
Although less common for 8-hydroxymirtazapine β-D-glucuronide, extraction from biological matrices such as liver microsomal incubations or plasma samples can be performed for analytical purposes.
- Biological samples containing the glucuronide metabolite are subjected to protein precipitation and solvent extraction.
- Fractionation is performed using chromatographic techniques such as Sephadex LH-20 column chromatography, silica gel chromatography, and reversed-phase medium-pressure liquid chromatography (MPLC).
- Final purification is achieved by preparative HPLC.
- Similar extraction and isolation protocols have been successfully applied to other glucuronide conjugates, confirming the feasibility of this approach for 8-hydroxymirtazapine β-D-glucuronide.
Summary Data Table of Preparation Characteristics
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Purity & Yield |
|---|---|---|---|---|
| Enzymatic Glucuronidation | Human liver microsomes, recombinant UGTs, UDPGA, pH 7.4, 37°C | High regio- and stereoselectivity; biologically relevant metabolite | Requires enzyme sources; scale limited | High purity; yield depends on enzyme activity |
| Chemical Stepwise Glucuronidation | 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester, Lewis acid catalyst (BF3·Et2O), DCM solvent | Controlled synthesis; scalable; high purity | Multi-step protection/deprotection; mixture of isomers possible | >95% purity; moderate yields (~40-60%) |
| Extraction from Biological Matrices | Chromatographic fractionation (Sephadex LH-20, silica gel, MPLC, HPLC) | Direct isolation from metabolic systems | Labor-intensive; low yield; complex mixtures | Variable purity; low yields |
常见问题
Q. How can tumor-targeted drug delivery systems leverage glucuronide prodrugs?
- Methodological Answer : Design prodrugs activated by tumor-specific β-glucuronidase. Evaluate in vitro using RIF-1 tumor cells (high enzyme activity) and compare cytotoxicity to normal cells (e.g., hepatocytes). In vivo, use xenograft models and monitor prodrug activation via fluorescence imaging (e.g., 4-Methylumbelliferyl β-D-glucuronide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
